
Carbenicillin
概要
説明
カルベニシリンは、ペニシリンのカルボキシペニシリンサブグループに属する広域スペクトル、半合成ペニシリン誘導体です . ビーチャムの科学者によって発見され、Pyopenという商品名で販売されました . カルベニシリンは、緑膿菌を含むグラム陰性菌に対する活性が特に注目されており、グラム陽性菌に対する活性は限られています . 主に尿路感染症や感受性菌株によるその他の感染症の治療に使用されます .
2. 製法
合成経路と反応条件: カルベニシリンは、6-アミノペニシラン酸をフェニルマロン酸でアシル化することにより合成されます . 反応には通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用し、フェニルマロン酸のカルボキシル基と6-アミノペニシラン酸のアミノ基の間のアミド結合形成を促進します .
工業的生産方法: 工業的な設定では、カルベニシリンは、ペニシリウム・クリソゲナムを発酵させて6-アミノペニシラン酸を得て、これを化学的に修飾してカルベニシリンを製造します . このプロセスには、最終製品が高度に純粋であり、医療用途に適していることを保証するためのいくつかの精製工程が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: Carbenicillin is synthesized through the acylation of 6-aminopenicillanic acid with phenylmalonic acid . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of phenylmalonic acid and the amino group of 6-aminopenicillanic acid .
Industrial Production Methods: In industrial settings, this compound is produced by fermenting Penicillium chrysogenum to obtain 6-aminopenicillanic acid, which is then chemically modified to produce this compound . The process involves several purification steps to ensure the final product is of high purity and suitable for medical use .
化学反応の分析
反応の種類: カルベニシリンは、以下を含むいくつかの種類の化学反応を起こします。
加水分解: カルベニシリンは、β-ラクタマーゼ酵素による加水分解を受けやすく、β-ラクタム環を切断し、抗生物質を不活性化します.
酸化と還元: カルベニシリンは、酸化および還元反応を起こす可能性がありますが、これらの反応は生物系ではそれほど一般的ではありません.
一般的な試薬と条件:
β-ラクタマーゼ酵素: これらの酵素は、β-ラクタム環の加水分解を触媒します.
酸化剤と還元剤: さまざまな化学物質が、酸化および還元反応を引き起こす可能性があります.
生成される主な生成物:
加水分解生成物: 加水分解の主要な生成物はペニシロイック酸であり、抗生物質として不活性です.
酸化および還元生成物: これらの反応は、カルベニシリンのさまざまな酸化または還元形態を生み出す可能性がありますが、これらは通常、臨床設定では関連していません.
4. 科学研究への応用
カルベニシリンは、科学研究において幅広い用途があります。以下はその例です。
科学的研究の応用
Clinical Applications
1.1 Treatment of Infections
Carbenicillin is effective against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. A study demonstrated that this compound exhibits significant bactericidal activity against biofilms formed by these pathogens, which are often resistant to standard antibiotic treatments. The combination of this compound with pro-resolving mediators showed enhanced efficacy in disrupting biofilms and reducing bacterial viability, indicating its potential as part of novel therapeutic strategies for treating persistent infections .
1.2 Neurotoxic Reactions
While this compound is generally well-tolerated, there have been reports of neurotoxic reactions, particularly in patients with renal impairment receiving high doses. These reactions are similar to those observed with penicillin, necessitating careful monitoring and dosage adjustments in susceptible populations .
1.3 Antiplatelet Effects
Research has shown that this compound can impair platelet function in vitro by interfering with the binding of agonists to their receptors on platelets. This effect could lead to bleeding complications in patients receiving high doses, especially those with existing hemostatic disorders .
Resistance Profiles
2.1 Efficacy Against Resistant Strains
This compound has been noted for maintaining effectiveness against certain resistant strains of Pseudomonas aeruginosa. In a surveillance study conducted in Romania, strains isolated from urine samples showed high resistance to other beta-lactam antibiotics while remaining susceptible to this compound. This underscores the importance of this compound in empirical treatment regimens for infections caused by resistant organisms .
2.2 Role in Antimicrobial Stewardship
The continued use of this compound is crucial for managing antibiotic resistance, particularly as part of combination therapies that enhance the efficacy of other antibiotics against resistant strains. Its role as a reliable option in treatment protocols emphasizes the need for ongoing surveillance of susceptibility patterns .
Agricultural Applications
3.1 Plant Growth Regulation
This compound has found applications beyond human medicine; it is used in plant tissue culture for its antibacterial properties to prevent microbial contamination during genetic transformation processes. Although it has been noted to yield low regeneration frequencies, its ability to regulate bacterial growth makes it valuable in agricultural biotechnology .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
作用機序
カルベニシリンは、細菌の細胞壁合成の最終段階を阻害することにより、抗菌作用を発揮します . ペニシリン感受性トランスペプチダーゼ酵素をアシル化し、細菌の細胞壁におけるペプチドグリカン鎖間の架橋形成を阻害します . この阻害は、細胞壁の弱体化につながり、最終的に細菌の細胞溶解と死滅を引き起こします .
類似の化合物:
アンプシリン: グラム陽性菌に対してより広域な活性を有する別の半合成ペニシリンです.
メチシリン: β-ラクタマーゼ酵素に対して耐性のあるβ-ラクタム系抗生物質ですが、グラム陰性菌に対する活性は限られています.
オキサシリン: メチシリンと同様に、オキサシリンはβ-ラクタマーゼ酵素に対して耐性があり、β-ラクタマーゼ産生菌による感染症の治療に使用されます.
カルベニシリンの独自性: カルベニシリンは、緑膿菌やその他のグラム陰性菌に対する強力な活性があるため、これらの微生物による感染症の治療に特に役立ちます . しかし、β-ラクタマーゼ酵素に感受性があるため、β-ラクタマーゼ産生菌に対する有効性は制限されます .
類似化合物との比較
Ampicillin: Another semisynthetic penicillin with a broader spectrum of activity against Gram-positive bacteria.
Methicillin: A beta-lactam antibiotic that is resistant to beta-lactamase enzymes but has limited activity against Gram-negative bacteria.
Uniqueness of Carbenicillin: this compound is unique in its strong activity against Pseudomonas aeruginosa and other Gram-negative bacteria, making it particularly valuable in treating infections caused by these organisms . Its susceptibility to beta-lactamase enzymes, however, limits its effectiveness against beta-lactamase-producing bacteria .
生物活性
Carbenicillin is a semisynthetic penicillin that exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa and other gram-negative bacteria. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.
This compound exerts its antibacterial effects by interfering with the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding disrupts cell wall integrity, leading to cell lysis and death. This compound specifically targets the final stages of cell wall synthesis, inhibiting transpeptidation reactions necessary for bacterial growth .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract, with an oral bioavailability ranging from 30% to 40% . The pharmacokinetic profile includes:
- Absorption : Rapid from the small intestine.
- Distribution : Predominantly in urine, achieving high concentrations that are effective against urinary pathogens.
- Protein Binding : Approximately 30% to 60%.
- Metabolism : Minimal metabolism occurs.
- Elimination : Primarily excreted unchanged in urine.
Antibacterial Spectrum
This compound is particularly effective against a range of gram-negative bacteria, including:
- Pseudomonas aeruginosa
- Escherichia coli
- Proteus mirabilis
- Enterobacter species
- Morganella morganii
It also shows moderate activity against some gram-positive bacteria .
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound vary among different bacterial strains. The following table summarizes some MIC values against common pathogens:
Organism | MIC (µg/mL) |
---|---|
Pseudomonas aeruginosa | 8 - 32 |
Escherichia coli | 1 - 8 |
Proteus mirabilis | 0.5 - 4 |
Staphylococcus aureus | 0.5 - 2 |
Notably, strains of Pseudomonas can develop resistance to this compound when exposed to subinhibitory concentrations, primarily through mechanisms that do not involve drug degradation .
Clinical Efficacy
This compound has demonstrated clinical efficacy in treating urinary tract infections caused by susceptible strains. Due to its high urine concentrations following administration, it is particularly useful for infections due to E. coli and other uropathogens .
Case Studies
- Urinary Tract Infections : A study reported successful treatment of recurrent urinary infections with this compound in patients with strains resistant to other antibiotics .
- Combination Therapy : Research indicates that combining this compound with other agents can enhance its efficacy against biofilm-forming bacteria, reducing the required dosage for effective treatment .
Safety Profile
This compound exhibits a low toxicity profile similar to other penicillins. Adverse effects are generally mild and may include allergic reactions or gastrointestinal disturbances .
特性
IUPAC Name |
(2S,5R,6R)-6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/t9?,10-,11+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPNZSSZRUTDAP-UWFZAAFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4800-94-6 (di-hydrochloride salt) | |
Record name | Carbenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048464 | |
Record name | Carbenicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carbenicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO OFF-WHITE, CRYSTALLINE POWDER; BITTER TASTE; HYGROSCOPIC; ODORLESS; PKA1: 2.76; PKA2: 3.5; SPECIFIC OPTICAL ROTATION: +175 TO +185 DEG; 1 G SOL IN 1.2 ML WATER, 25 ML ALCOHOL; SOL IN METHANOL, DIL ALKALI, DIL ACID; INSOL IN ACETONE, CHLOROFORM, ETHER /DISODIUM/, 3.90e-01 g/L | |
Record name | Carbenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00578 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CARBENICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carbenicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Free carbenicillin is the predominant pharmacologically active fraction of the salt. Carbenicillin exerts its antibacterial activity by interference with final cell wall synthesis of susceptible bacteria. Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that carbenicillin interferes with an autolysin inhibitor., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
Record name | Carbenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00578 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CARBENICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
4697-36-3 | |
Record name | Carbenicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4697-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00578 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carbenicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbenicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBENICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42ZU72N5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CARBENICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carbenicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does carbenicillin exert its antibacterial effect?
A1: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located on the bacterial cytoplasmic membrane. [, , ] This binding interferes with the transpeptidation reaction, preventing the cross-linking of peptidoglycans, essential components of the bacterial cell wall. [] This ultimately leads to cell lysis and bacterial death.
Q2: What is the molecular structure of this compound?
A2: this compound has the following structural characteristics:
Q3: How stable is this compound under different conditions?
A3: this compound exhibits varying stability depending on the pH and formulation. In acidic conditions (e.g., gastric acid), this compound undergoes degradation, making oral administration challenging. [] This has led to the development of acid-stable prodrugs like indanyl this compound. [, ] At pH 7.0 and 37°C, the predicted half-lives for this compound production from its prodrugs, indanyl this compound and this compound phenyl sodium, are 17 hours and 8.5 hours, respectively. [] β-Lactams of these prodrugs are significantly more stable than this compound disodium at lower pH values. []
Q4: Are there any compatibility issues with this compound and other drugs?
A4: Yes, this compound has been shown to inactivate aminoglycoside antibiotics (e.g., gentamicin, tobramycin, amikacin) both in vitro and in patients with renal failure. [, ] This inactivation is time and concentration-dependent. [] Therefore, careful dose adjustments and serum level monitoring are crucial when administering this compound alongside aminoglycosides.
Q5: How is this compound absorbed and distributed in the body?
A5: this compound is not well absorbed orally due to its susceptibility to degradation by gastric acid. [] Intravenous administration achieves high serum levels, but these decline rapidly due to renal excretion. [] this compound's distribution into the cerebrospinal fluid is limited, reaching levels around 15% of serum concentrations. [] Probenecid can increase serum levels by interfering with renal excretion. [] In patients with renal impairment, serum levels persist for longer durations. [, ]
Q6: Has this compound been tested in clinical settings?
A6: Yes, multiple clinical studies have evaluated this compound's efficacy. For example, a study examined its use in patients with cystic fibrosis experiencing pulmonary Pseudomonas infections. [] While this compound successfully eliminated Pseudomonas in some patients, recolonization occurred later. [] Other studies assessed its efficacy in treating urinary tract infections [] and in combination with gentamicin for various infections in patients with leukemia and marrow aplasia. []
Q7: What are the known mechanisms of resistance to this compound?
A7: Pseudomonas aeruginosa can develop resistance to this compound through various mechanisms. One major contributor is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. [, , ] Additionally, alterations in PBPs can decrease their affinity for this compound, making the bacteria less susceptible. [] Reduced permeability of the outer membrane, hindering this compound's entry into the bacterial cell, is another resistance mechanism. []
Q8: Are there any strategies to improve the delivery of this compound to specific sites of infection?
A8: While the provided research doesn't directly address targeted drug delivery strategies for this compound, it does mention the development of prodrugs like indanyl this compound to enhance oral absorption. [, ] By improving acid stability, these prodrugs aim to overcome the limitations of this compound's degradation in the stomach, potentially enhancing its delivery to the urinary tract for treating infections.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。